N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound that features a chromene core, a benzodioxin moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps. One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of appropriate precursors. The benzodioxin moiety is then introduced via a condensation reaction. Finally, the sulfonamide group is added through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would yield an amine derivative .
Scientific Research Applications
N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It could be explored as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The chromene core can intercalate with DNA, affecting gene expression. The benzodioxin moiety can interact with cellular membranes, altering their properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(2Z)-4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide
- 2-methoxy-N-(4-methylbenzenesulfonyl)benzamide
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
Uniqueness
N-[(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its combination of a chromene core, a benzodioxin moiety, and a sulfonamide group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-16-6-9-19(10-7-16)33(27,28)23-14-17-4-3-5-21(29-2)24(17)32-25(23)26-18-8-11-20-22(15-18)31-13-12-30-20/h3-11,14-15H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMOOUCDXGMTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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